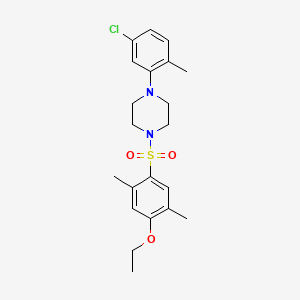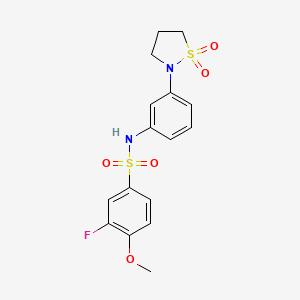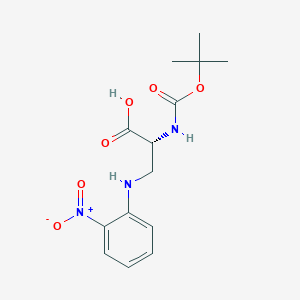
1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
作用机制
1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine works by inhibiting the activity of several kinases that are involved in the signaling pathways that promote cancer cell growth and survival. Specifically, the compound binds to the active site of BTK, ITK, and JAK3, preventing them from phosphorylating downstream targets. This leads to a reduction in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine has been shown to have specific biochemical and physiological effects on cancer cells. In preclinical studies, the compound has been shown to induce apoptosis, cell cycle arrest, and inhibit angiogenesis. It has also been shown to enhance the activity of immune cells, such as T cells and natural killer cells, which can help to eliminate cancer cells.
实验室实验的优点和局限性
1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine has several advantages for use in lab experiments. It has a high degree of selectivity for its target kinases, which reduces the risk of off-target effects. The compound has also been well tolerated in preclinical studies, which suggests that it may have a favorable safety profile in humans. However, there are also some limitations to using 1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain assays. It also has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for research on 1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine. One area of focus is the development of combination therapies that incorporate 1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine with other drugs or treatments. This could help to enhance the anti-tumor activity of the compound and overcome resistance mechanisms. Another area of interest is the evaluation of 1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine in combination with immunotherapy, which could help to enhance the activity of immune cells against cancer cells. Finally, there is potential for the development of 1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine analogs that have improved solubility and pharmacokinetic properties, which could enhance their effectiveness in clinical settings.
合成方法
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine involves several steps, starting with the reaction of 5-chloro-2-methylphenylamine with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride to form the corresponding sulfonamide intermediate. This is then coupled with piperazine to form the final product. The synthesis method has been optimized to achieve high yields and purity.
科学研究应用
1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including BTK, ITK, and JAK3. In preclinical studies, 1-(5-Chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine has demonstrated significant anti-tumor activity and has been well tolerated.
属性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3S/c1-5-27-20-12-17(4)21(13-16(20)3)28(25,26)24-10-8-23(9-11-24)19-14-18(22)7-6-15(19)2/h6-7,12-14H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHSJRMAXQCESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-amino-N-(2,4-dimethylphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2662084.png)


![4-(2-ethoxybenzyl)-1-((2,4,6-trimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2662091.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2662093.png)
![5-[(4-chlorophenyl)sulfanyl]-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2662094.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2662095.png)
![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2662096.png)


![8-((2-ethylphenyl)thio)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2662104.png)
